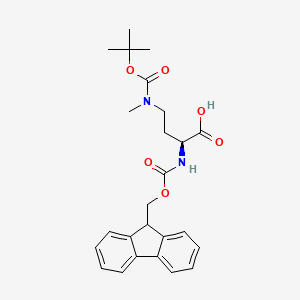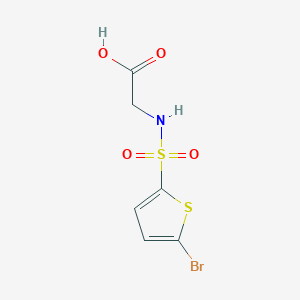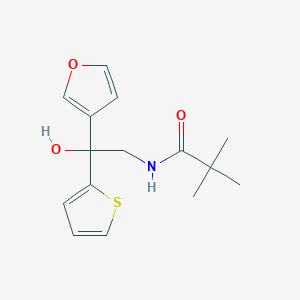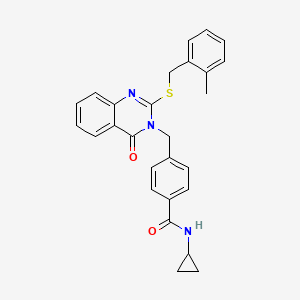
Fmoc-L-Dab(Boc,Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Dab(Boc,Me)-OH is a synthetic amino acid derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a modified form of the natural amino acid, L-lysine, and is widely used in the synthesis of peptides and other bioactive molecules.
Mechanism of Action
The mechanism of action of Fmoc-L-Dab(Boc,Me)-OH is not well understood, but it is believed to interact with specific receptors or enzymes in the body. This interaction can lead to a range of biochemical and physiological effects, including the modulation of cellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
Fmoc-L-Dab(Boc,Me)-OH has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have neuroprotective effects and to enhance the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Fmoc-L-Dab(Boc,Me)-OH in lab experiments is its versatility and ease of use in peptide synthesis. It can be easily incorporated into peptide chains and modified to produce a range of bioactive molecules. However, one limitation of this compound is its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the use of Fmoc-L-Dab(Boc,Me)-OH in scientific research. One area of interest is the development of new peptidomimetics and other bioactive molecules for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other molecules in the body. Finally, there is a need for further optimization of the synthesis and purification methods for Fmoc-L-Dab(Boc,Me)-OH to improve its efficiency and reduce its cost.
Synthesis Methods
The synthesis of Fmoc-L-Dab(Boc,Me)-OH involves several steps, including the protection of the amino and carboxyl groups, the introduction of the Fmoc group, and the deprotection of the Boc and Me groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Scientific Research Applications
Fmoc-L-Dab(Boc,Me)-OH has been extensively used in scientific research, particularly in the development of new drugs and therapeutic agents. It is commonly used as a building block for the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27(4)14-13-21(22(28)29)26-23(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNQESRFQCLFJR-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Dab(Boc,Me)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide](/img/structure/B2901326.png)
![4-(8-((5-Bromothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2901327.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide](/img/structure/B2901329.png)
![3-(4-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901330.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2901332.png)
![6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2901336.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2901340.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2901341.png)